

A Technical Guide to Nalidixic Acid-d5 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key specifications, and research applications of **Nalidixic Acid-d5**. This deuterated analog of nalidixic acid serves as an invaluable internal standard for the quantitative analysis of the parent compound in complex biological matrices, a critical aspect of pharmacokinetic, pharmacodynamic, and drug metabolism studies.

Commercial Suppliers and Product Specifications

Nalidixic Acid-d5 is available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. While specific formulations and concentrations may vary, the compound is typically offered as a neat solid or in solution. The following tables summarize the key quantitative data available from prominent commercial suppliers.

Table 1: General Product Specifications for Nalidixic Acid-d5



Parameter	Specification	Source	
Chemical Name	1-(Ethyl-d5)-1,4-dihydro-7- methyl-4-oxo-1,8- naphthyridine-3-carboxylic Acid	[1][2]	
CAS Number	1189467-36-4	[1][2]	
Molecular Formula	C12H7D5N2O3	[1][2]	
Molecular Weight	237.27 g/mol	[1][2]	
Purity (by HPLC)	>95%	[1][2]	
Appearance	White to slightly yellow powder	General Supplier Information	
Storage	Refrigerator (2-8°C) for long- term storage	General Supplier Information	

Table 2: Commercial Supplier Information for Nalidixic Acid-d5

Supplier	Product Form	Purity	Available Quantities
LGC Standards	Neat Solid	>95% (HPLC)	1 mg, 10 mg
MedChemExpress	Solid	Not specified	1 mg, 5 mg, 10 mg, 50 mg, 100 mg
Simson Pharma Limited	Custom Synthesis	Not specified	Custom
ChemicalBook (various)	Solid	95%, 98%, 99%	10mg, 25mg, 50mg, 100mg, 1KG+
HPC Standards	Neat Solid, Solution (100 μg/ml in Acetonitrile)	High Purity	10 mg, 1 ml

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always explicitly stated on product pages, it is typically expected to be high for compounds intended for



use as internal standards. Researchers should request a Certificate of Analysis (CoA) from the supplier for detailed information on isotopic purity.

Experimental Protocols: Quantification of Nalidixic Acid in Plasma by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as **Nalidixic Acid-d5**, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Below is a detailed methodology for the quantification of nalidixic acid in plasma, adapted from established protocols for antibiotic analysis[3][4][5].

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample in a microcentrifuge tube, add 10 μL of the Nalidixic Acid-d5 internal standard solution (concentration to be optimized based on the expected analyte concentration range).
- Vortex the mixture for 15 seconds.
- Add 200 μL of a protein precipitation solvent, such as methanol containing 0.1% formic acid.
- Vortex the mixture vigorously for another 15 seconds to ensure complete protein precipitation.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Dilute the supernatant 1:4 with an aqueous solution (e.g., water with 0.1% formic acid) to ensure compatibility with the initial mobile phase conditions.
- Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions



- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Column: A C18 reversed-phase column is commonly used (e.g., Thermo Scientific™
 Accucore™ C18, 100 x 2.1 mm, 2.6 µm)[3].
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate[3].
- Mobile Phase B: Acetonitrile with 0.1% formic acid[3].
- Flow Rate: 0.5 mL/min[3].
- Column Temperature: 40°C[3].
- Injection Volume: 5 μL[3].
- Gradient Elution:
 - Initial: 2% B for 1.5 minutes.
 - Linear gradient to 50% B over 3.5 minutes.
 - Increase to 100% B in 1 minute.
 - Hold at 100% B for 1.5 minutes.
 - Return to 2% B and equilibrate for 1.5 minutes[3].

Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Nalidixic Acid: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 187.1 (example transition, should be optimized).



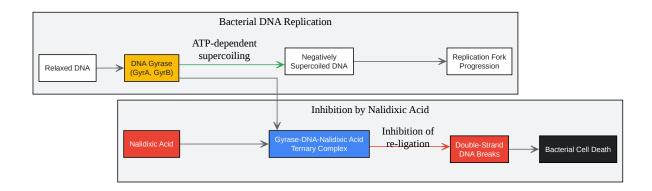
- Nalidixic Acid-d5: Precursor ion (Q1) m/z 238.1 → Product ion (Q3) m/z 192.1 (example transition, should be optimized).
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) must be optimized for maximum signal intensity.

Mechanism of Action and Signaling Pathways

Nalidixic acid is a first-generation quinolone antibiotic that exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV[6].

Inhibition of DNA Gyrase

In Gram-negative bacteria, the primary target of nalidixic acid is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Nalidixic acid binds to the GyrA subunit of the DNA gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.



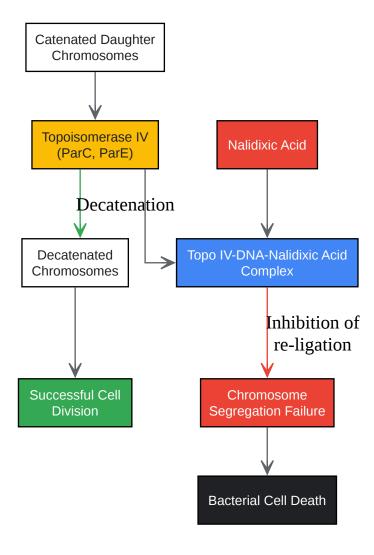


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Caption: Inhibition of bacterial DNA gyrase by nalidixic acid.

Inhibition of Topoisomerase IV

Topoisomerase IV is another essential bacterial enzyme involved in the decatenation (separation) of daughter chromosomes following DNA replication. While it is the primary target for some other quinolones, especially in Gram-positive bacteria, nalidixic acid also exhibits inhibitory activity against this enzyme. Similar to its action on DNA gyrase, nalidixic acid stabilizes the topoisomerase IV-DNA complex, preventing the re-ligation of cleaved DNA strands and leading to chromosome segregation errors and cell death.



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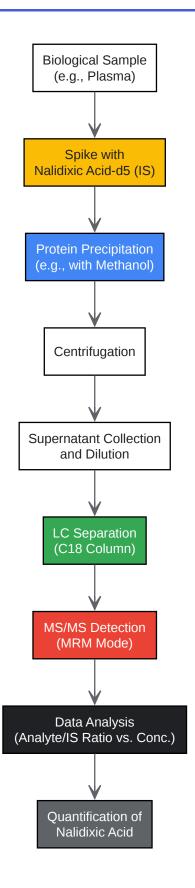


Caption: Inhibition of bacterial topoisomerase IV by nalidixic acid.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the logical workflow for the quantification of nalidixic acid in a biological sample using **Nalidixic Acid-d5** as an internal standard.





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Caption: LC-MS/MS workflow for nalidixic acid quantification.



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